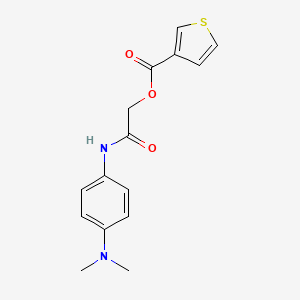![molecular formula C28H37N5O2 B2464632 5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1326906-61-9](/img/structure/B2464632.png)
5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C28H37N5O2 and its molecular weight is 475.637. The purity is usually 95%.
BenchChem offers high-quality 5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-inflammatory Applications
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, which share a structural motif with the specified compound, have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These compounds have shown cytotoxic effects against specific cancer cell lines, including HCT-116 and MCF-7, and also exhibited significant 5-lipoxygenase inhibition activities, suggesting their potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).
Antimicrobial Activity
The synthesis of novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles has been reported, which are anticipated to possess pharmacological activities based on their chemical structures. These compounds are designed to be explored for their potential antimicrobial activities in future studies, highlighting the interest in heterocyclic compounds for developing new antimicrobial agents (Kamal El‐Dean et al., 2018).
Antitubercular Activity
Compounds containing the phenylpiperazine moiety, similar to the core structure of the specified compound, have been synthesized and evaluated for their tuberculostatic activity. These studies reveal that certain derivatives exhibit minimum inhibiting concentrations within a specific range against tuberculosis, indicating their potential as antitubercular agents (Foks et al., 2004).
Anti-inflammatory and Anti-cancer Activities
A facile synthesis approach has led to the creation of pyrazolo[1,5-a]pyrimidine analogs, which were assessed for their anti-inflammatory and anti-cancer activities. The synthesized compounds showed promising results in both domains, underscoring the versatility of this chemical framework in contributing to the development of new therapeutic agents (Kaping et al., 2016).
Antiviral Activity
Further extending the scope of biological applications, certain benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized, demonstrating significant antiviral activities against the H5N1 strain of the avian influenza virus. This research highlights the potential of pyrazolo[1,5-a]pyrimidine derivatives in the development of antiviral drugs (Hebishy et al., 2020).
Eigenschaften
IUPAC Name |
5-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O2/c1-21(2)22-8-10-23(11-9-22)25-20-26-28(35)32(18-19-33(26)29-25)13-12-27(34)31-16-14-30(15-17-31)24-6-4-3-5-7-24/h8-11,18-21,24H,3-7,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXTWJCDMIVEFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCN(CC4)C5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-Dimethoxybenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2464549.png)
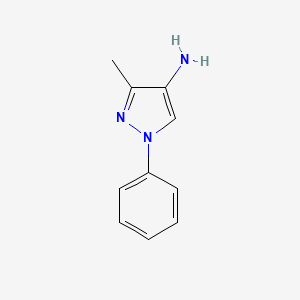
![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2464552.png)
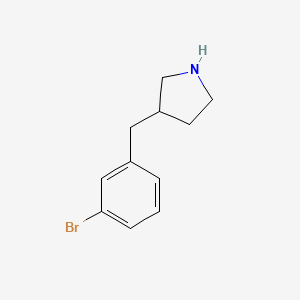
![(1R,5S)-8-(2,5-dimethylbenzyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2464554.png)
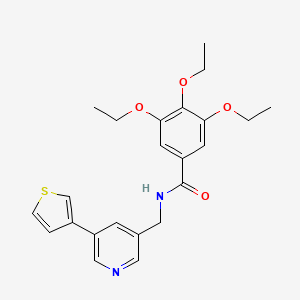
![4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2464557.png)


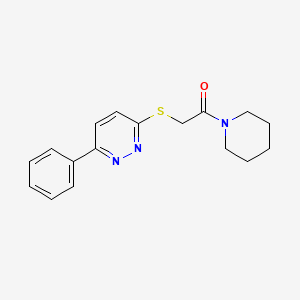

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)sulfanylacetamide](/img/structure/B2464565.png)

